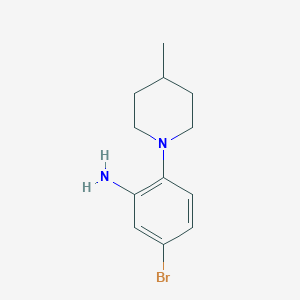

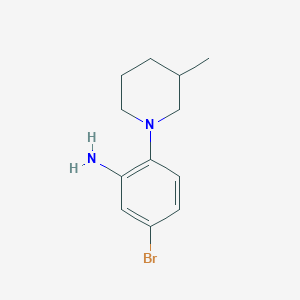

5-Bromo-2-(4-methyl-1-piperidinyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(4-methyl-1-piperidinyl)aniline, also known as BMPA, is an organic compound with the chemical formula C10H16BrN. It is a colorless solid that is soluble in organic solvents. BMPA is an important intermediate in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Drug Discovery

In the realm of drug discovery, 5-Bromo-2-(4-methyl-1-piperidinyl)aniline serves as a significant intermediate. Its structural motif is found in various pharmacologically active molecules. The compound’s ability to participate in Suzuki cross-coupling reactions makes it a valuable precursor for synthesizing a wide range of novel pyridine derivatives . These derivatives are explored for their potential as therapeutic agents due to their diverse biological activities.

Anticancer Research

This compound is also instrumental in the synthesis of intermediates used in anticancer drugs. The presence of the bromine atom allows for further functionalization, which is crucial in the development of targeted cancer therapies. The compound’s versatility in forming bonds with other pharmacophores makes it a candidate for creating novel compounds with potential anticancer properties .

Chemical Industry

In the chemical industry, 5-Bromo-2-(4-methyl-1-piperidinyl)aniline is utilized for its reactivity in various synthetic pathways. It can undergo aromatic nucleophilic substitution reactions, which are fundamental in producing dyes, pigments, and other industrial chemicals .

Functional Materials

The compound’s molecular structure is conducive to the development of functional materials. Its derivatives can be used in creating new types of polymers and coatings with specific properties, such as enhanced durability or electrical conductivity .

Synthesis of Liquid Crystals

Due to its structural features, 5-Bromo-2-(4-methyl-1-piperidinyl)aniline can be used to synthesize chiral dopants for liquid crystals. These materials are essential for the display technology used in TVs, monitors, and smartphones .

Crystallography and Density Functional Theory (DFT)

The compound is used in crystallography to understand molecular arrangements and stability. DFT calculations provide insights into the electronic structure and physicochemical properties, which are vital for predicting reactivity and designing new materials .

Biological Studies

Its derivatives are studied for various biological activities, including anti-thrombolytic and biofilm inhibition. This research is crucial for developing new drugs that can prevent blood clots or combat bacterial infections .

Pharmacological Applications

Piperidine derivatives, like 5-Bromo-2-(4-methyl-1-piperidinyl)aniline , are present in many classes of pharmaceuticals. They are key components in the synthesis of compounds with a wide range of pharmacological activities, from analgesics to antipsychotics .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a component in suzuki–miyaura cross-coupling reactions , it contributes to the formation of carbon–carbon bonds, which are crucial in the synthesis of complex organic compounds.

Action Environment

It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, benefits from mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

5-bromo-2-(4-methylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMLBHNAALEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251839 |

Source

|

| Record name | 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-methylpiperidin-1-yl)aniline | |

CAS RN |

1017028-07-7 |

Source

|

| Record name | 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017028-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)